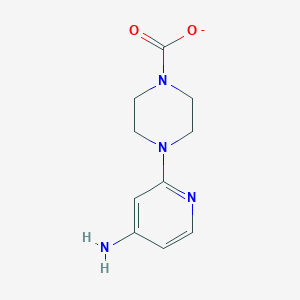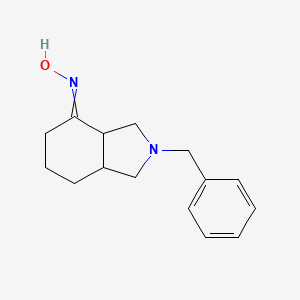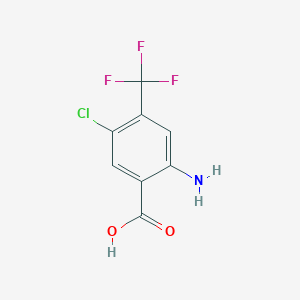
N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamide is a complex organic compound characterized by the presence of methoxymethoxy and ureido functional groups
Preparation Methods
The synthesis of N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxymethoxyphenyl isocyanate with methoxyamine, followed by formylation. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethoxy group, using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamide can be compared with similar compounds such as:
3-(Methoxymethoxy)phenylboronic acid: This compound shares the methoxymethoxy group but differs in its boronic acid functionality.
4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of methoxymethoxy.
4-Methoxyformanilide: Contains a methoxy group and a formamide group, similar to this compound.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the other compounds.
Properties
Molecular Formula |
C11H15N3O5 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
N-[[[4-(methoxymethoxy)phenyl]carbamoylamino]methoxy]formamide |
InChI |
InChI=1S/C11H15N3O5/c1-17-8-18-10-4-2-9(3-5-10)14-11(16)12-7-19-13-6-15/h2-6H,7-8H2,1H3,(H,13,15)(H2,12,14,16) |
InChI Key |
NFNUVZGFVIBKCR-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=C(C=C1)NC(=O)NCONC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-acetyloxyiminoisoindol-1-yl)amino] acetate](/img/structure/B11820166.png)
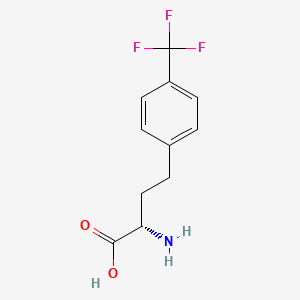
![D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester](/img/structure/B11820183.png)
![N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride](/img/structure/B11820185.png)
![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate](/img/structure/B11820194.png)
![1-Piperidinecarboxylic acid, 3-[(methoxymethylamino)carbonyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11820207.png)
![5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B11820214.png)
![(Z)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)thiazol-5-yl]prop-2-en-1-one](/img/structure/B11820221.png)
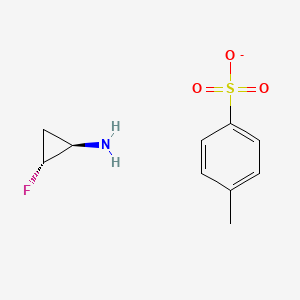
![[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]oxy-2-morpholin-4-ylethyl]azanium](/img/structure/B11820229.png)
